![molecular formula C24H28N4O2S B2840871 N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-94-9](/img/no-structure.png)

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

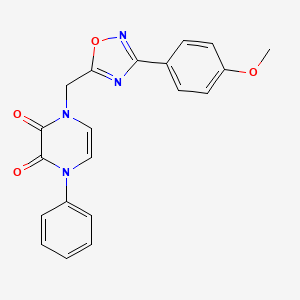

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Novel Chemical Structures : The compound has been utilized in the synthesis of new classes of chemicals, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which consist of different amino acids bonded through a urea moiety (Sañudo et al., 2006).

- Crystal Structure Determination : It has been used in the preparation of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed significant antiproliferative activity against cancer cell lines. The crystal structure of this compound was determined to gain insights into its biological activity (Lu et al., 2021).

Biochemical Research and Pharmaceutical Development

- Development of Antiproliferative Agents : Research has focused on the synthesis of compounds using this chemical as a precursor for antiproliferative activities. Studies have investigated its role in inhibiting cancer cell growth and proliferation (Mohareb et al., 2022).

- Antimicrobial Activity Studies : Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are essential for discovering new antibiotics and understanding the structure-activity relationships in antimicrobial compounds (Helal et al., 2013).

Miscellaneous Applications

- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like quinazoline derivatives. These compounds have potential applications in various fields, including medicinal chemistry and material sciences (Bektaş et al., 2007).

- Cyclization Reactions in Organic Chemistry : It has been involved in cyclization reactions, leading to the formation of new chemical entities. These reactions are fundamental in organic synthesis and contribute to the development of new pharmaceuticals and materials (Hanusek et al., 2006).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-(chloromethyl)cyclohexanecarboxylic acid with 2-thioxo-1,2-dihydroquinazoline-4-amine, followed by the addition of 4-methoxybenzylamine to form the final product.", "Starting Materials": [ "4-(chloromethyl)cyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-amine", "4-methoxybenzylamine", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated charcoal" ], "Reaction": [ "Step 1: Synthesis of 4-(chloromethyl)cyclohexanecarboxylic acid chloride", "4-(chloromethyl)cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl2) in DCM to form 4-(chloromethyl)cyclohexanecarboxylic acid chloride.", "Step 2: Synthesis of 2-thioxo-1,2-dihydroquinazoline-4-amine", "2-thioxo-1,2-dihydroquinazoline-4-amine is synthesized by reacting 2-aminobenzoic acid with carbon disulfide (CS2) and sodium hydroxide (NaOH) in DMF, followed by acidification with HCl.", "Step 3: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide", "4-(chloromethyl)cyclohexanecarboxylic acid chloride is reacted with 2-thioxo-1,2-dihydroquinazoline-4-amine in DMF with TEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide.", "Step 4: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide", "N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide is reacted with 4-methoxybenzylamine in DMF with DIPEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide.", "Step 5: Purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents. The final product is obtained as a white solid.", "Step 6: Final purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The final product is further purified by recrystallization from acetic acid and water, followed by washing with sodium bicarbonate and water, and drying with sodium sulfate and magnesium sulfate. The product is then treated with activated charcoal to remove any impurities." ] } | |

CAS-Nummer |

689265-94-9 |

Molekularformel |

C24H28N4O2S |

Molekulargewicht |

436.57 |

IUPAC-Name |

N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |

InChI-Schlüssel |

PGALQVPLXMPGRI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)

![ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2840791.png)

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)

![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)

![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)